5-trans U-46619

Description

Properties

IUPAC Name |

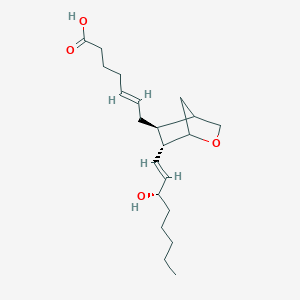

(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQANGKSBLPMBTJ-YTQMDITASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C/CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of U-46619, a Stable Thromboxane A2 Analog

Introduction

This technical guide provides a comprehensive overview of the mechanism of action for U-46619, a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It is crucial to note that the user's query specified "5-trans U-46619." However, the vast body of scientific literature focuses on U-46619 (the 5-cis isomer), a well-characterized thromboxane A2 (TP) receptor agonist. The 5-trans isomer, by contrast, is described as an inhibitor of microsomal prostaglandin E2 synthase (mPGES), possessing a distinct mechanism of action.[2][3] Given the detailed request for signaling pathways and quantitative data related to thromboxane A2 agonism, this guide will focus on the extensively studied U-46619.

U-46619 is widely utilized in research to mimic the physiological and pathological effects of thromboxane A2 (TXA2), a highly unstable but potent mediator of vasoconstriction and platelet aggregation.[1] This guide will delve into its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways, presenting quantitative data in a structured format and visualizing key processes.

Core Mechanism: Thromboxane A2 Receptor Agonism

U-46619 exerts its effects by acting as a potent and selective agonist for the thromboxane A2 (TP) receptor, a G protein-coupled receptor (GPCR).[1][4] There are two main isoforms of the human TP receptor, TPα and TPβ, which are encoded by the same gene but differ in their C-terminal cytoplasmic tails, leading to some differences in signaling.[4][5] Upon binding, U-46619 induces a conformational change in the TP receptor, initiating a cascade of intracellular signaling events.

Signaling Pathways

The activation of the TP receptor by U-46619 triggers multiple downstream signaling pathways, primarily through the coupling to Gq and other G proteins. These pathways ultimately lead to physiological responses such as platelet aggregation and smooth muscle contraction.

Gq-PLC-IP3-Ca2+ Pathway

The canonical signaling pathway initiated by U-46619 involves the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum (SR), leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[6][7] The resulting increase in intracellular Ca2+ concentration is a critical event for both platelet activation and smooth muscle contraction.[6][8]

Caption: Gq-PLC-IP3-Ca2+ signaling pathway activated by U-46619.

RhoA/Rho-kinase Pathway

U-46619 is also a known activator of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[7][8] This pathway plays a crucial role in Ca2+ sensitization of the contractile apparatus in smooth muscle cells. Activated ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and enhanced contraction at a given Ca2+ concentration.

Caption: RhoA/Rho-kinase pathway leading to Ca2+ sensitization.

MAPK Pathway

U-46619 has been shown to activate members of the mitogen-activated protein kinase (MAPK) family, including p38 and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][9] The activation of these kinases can contribute to various cellular responses, including cell differentiation and gene expression.[8][9]

Caption: MAPK (p38 and ERK1/2) activation by U-46619.

Quantitative Data

The following table summarizes key quantitative parameters related to the action of U-46619 from various experimental systems.

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 (Agonist Potency) | |||

| TP Receptor Activation | 35 nM (0.035 µM) | Not specified | [4] |

| Platelet Aggregation | 0.58 µM | Rabbit Platelets | [8] |

| Platelet Shape Change | 0.013 µM | Rabbit Platelets | [8] |

| Other | |||

| Norepinephrine Efflux Potentiation (Max) | 135 ± 24% at 100 nM | Rabbit Vas Deferens | [10] |

| [3H]Norepinephrine Release Augmentation | 142 ± 44% | Rabbit Vas Deferens | [10] |

Experimental Protocols

The elucidation of the U-46619 mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key experiments cited.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity of U-46619 for the TP receptor.

-

Methodology:

-

Prepare washed human platelets, which endogenously express TP receptors.

-

Incubate the platelet membranes with increasing concentrations of radiolabeled U-46619 (e.g., [3H]U-46619).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled TP receptor antagonist.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Binding parameters (Kd and Bmax) are determined by Scatchard analysis of the saturation binding data.

-

2. Measurement of Intracellular Calcium ([Ca2+]i)

-

Objective: To measure the U-46619-induced increase in intracellular calcium concentration.

-

Methodology:

-

Load vascular smooth muscle cells (VSMCs) with a fluorescent Ca2+ indicator dye, such as Fluo-4/AM.[7]

-

Wash the cells to remove excess dye.

-

Excite the cells with light at the appropriate wavelength for the dye and measure the fluorescence emission using a confocal laser scanning microscope or a fluorescence plate reader.[7]

-

Establish a baseline fluorescence reading.

-

Add U-46619 to the cells and continuously record the change in fluorescence intensity over time.

-

The increase in fluorescence intensity corresponds to an increase in intracellular Ca2+ concentration.

-

Calibrate the fluorescence signal to absolute Ca2+ concentrations using ionophores and solutions of known Ca2+ concentrations.

-

3. Western Blotting for Protein Phosphorylation

-

Objective: To detect the activation (phosphorylation) of downstream signaling proteins like ERK1/2 and p38 MAPK.

-

Methodology:

-

Culture cells (e.g., HEK 293 cells expressing TPα and TPβ receptors) and treat them with U-46619 for various time points.[4]

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein.

-

4. Smooth Muscle Contraction Studies

-

Objective: To measure the contractile response of vascular tissue to U-46619.

-

Methodology:

-

Isolate arterial rings (e.g., mouse intrarenal artery or coronary artery) and mount them in a multi-myograph system.[6][7]

-

Maintain the arterial rings in a physiological salt solution, bubbled with a gas mixture (e.g., 95% O2, 5% CO2) at 37°C.

-

Apply a baseline tension to the rings and allow them to equilibrate.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of U-46619 to the bath and recording the isometric tension generated by the arterial rings.

-

The contractile response is typically expressed as a percentage of the maximum contraction induced by a standard vasoconstrictor (e.g., KCl).

-

U-46619 is a powerful pharmacological tool that acts as a stable and potent agonist of the thromboxane A2 receptor. Its mechanism of action involves the activation of multiple intracellular signaling pathways, including the canonical Gq-PLC-Ca2+ pathway, the RhoA/Rho-kinase pathway for Ca2+ sensitization, and the MAPK pathways. The concerted action of these signaling cascades leads to significant physiological effects, most notably platelet aggregation and vasoconstriction. The experimental protocols detailed in this guide have been instrumental in dissecting these complex signaling networks and continue to be valuable for research in cardiovascular and pulmonary physiology and pharmacology.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 4. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-trans U-46619: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 5-trans U-46619. While it is a geometric isomer of the potent thromboxane A2 (TXA2) receptor agonist U-46619, this compound has been identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This document collates available data on its chemical properties, biological activities, and relevant experimental methodologies. Due to the limited specific research on the 5-trans isomer, information regarding its well-studied counterpart, U-46619, is included for comparative and contextual purposes.

Chemical Structure and Properties

This compound, also known as 5,6-trans U-46619, is a synthetic prostaglandin analogue. Its chemical identity is established by its IUPAC name, CAS number, and other molecular identifiers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid | [1] |

| Synonyms | 5,6-trans U-46619 | [1] |

| CAS Number | 330796-58-2 | [1] |

| Molecular Formula | C₂₁H₃₄O₄ | [1] |

| Molecular Weight | 350.5 g/mol | [1] |

| Canonical SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1C2OCC(C2)[C@@H]1C/C=C/CCCC(O)=O | [1] |

| InChI Key | LQANGKSBLPMBTJ-YTQMDITASA-N | [1] |

| Appearance | A solution in methyl acetate | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |

| Storage | -20°C | [1] |

Synthesis

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).

In contrast, its isomer, U-46619, is a potent thromboxane A2 (TP) receptor agonist, mimicking the effects of the endogenous ligand, thromboxane A2.[2] This activation leads to a cascade of downstream signaling events, primarily through Gq and G12/13 proteins, resulting in physiological responses such as platelet aggregation and smooth muscle contraction.

Table 2: Biological Activity of this compound and U-46619

| Compound | Target | Activity | Quantitative Data | Reference(s) |

| This compound | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inhibition | Inhibits mPGES-1 at a concentration of 10 µM. Reported to be about half as potent as U-46619. | [1] |

| U-46619 | Thromboxane A2 (TP) Receptor | Agonist | EC₅₀ for platelet shape change (human): 4.8 nMEC₅₀ for platelet aggregation (human): 82 nM | [2] |

Inferred Signaling Pathway

Given the structural similarity to U-46619, it is plausible that this compound may also interact with the TP receptor, albeit with different affinity and efficacy. The well-established signaling pathway for U-46619 is depicted below. It is important to note that this is an inferred pathway for the 5-trans isomer and requires experimental validation.

Caption: Inferred signaling pathway of this compound via the Thromboxane A2 receptor.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following are representative methodologies for assessing the key biological activities associated with this class of compounds.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

Note: The specific protocol used in the foundational study by Quraishi et al. (2002) is not publicly available. The following is a general protocol based on established methods.

Caption: General workflow for an mPGES-1 inhibition assay.

Platelet Aggregation Assay (for contextual analysis)

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

-

Platelet Aggregation Measurement:

-

Use a light transmission aggregometer.

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Establish a baseline light transmission.

-

Add a known concentration of this compound (or U-46619 for comparison) to the PRP.

-

Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

Smooth Muscle Contraction Assay (for contextual analysis)

-

Tissue Preparation:

-

Isolate a section of vascular smooth muscle (e.g., rat aorta) and cut it into rings.

-

Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

-

Isometric Tension Measurement:

-

Connect the tissue rings to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a reference contraction with a known agent (e.g., KCl).

-

After washout and return to baseline, add cumulative concentrations of this compound (or U-46619) to generate a dose-response curve.

-

Record the contractile force at each concentration.

-

Conclusion and Future Directions

This compound is an intriguing molecule with a distinct biological activity profile compared to its well-known isomer, U-46619. Its inhibitory action on mPGES-1 positions it as a potential tool for inflammation research. However, the current body of literature on this compound is limited. Further research is warranted to:

-

Elucidate a specific and efficient synthetic route.

-

Determine its precise IC₅₀ value for mPGES-1 inhibition.

-

Investigate its activity at the thromboxane A2 receptor and other prostanoid receptors.

-

Explore its effects in cellular and in vivo models of inflammation.

A deeper understanding of the structure-activity relationship between this compound and U-46619 could provide valuable insights for the design of novel and selective modulators of the prostanoid signaling pathway.

References

The Discovery and Synthesis of 5-trans U-46619: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, has been a pivotal tool in cardiovascular and cellular biology research for decades.[1] Its potent and selective agonism of the thromboxane A2 (TP) receptor has facilitated the elucidation of numerous physiological and pathological pathways. This technical guide provides an in-depth overview of the discovery and synthesis of U-46619, with a particular focus on its lesser-known isomer, 5-trans U-46619. We will delve into the experimental protocols for its synthesis, summarize key quantitative data, and present detailed signaling pathways activated by this important molecule.

Discovery and Background

U-46619, chemically known as (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid, was first synthesized by G.L. Bundy in 1975.[1] It was designed as a stable mimic of the highly unstable prostaglandin H2 (PGH2), allowing for more controlled experimental investigation of its biological effects. U-46619 is a potent agonist of the thromboxane A2 (TP) receptor, exhibiting many of the same physiological actions as thromboxane A2, such as platelet aggregation and smooth muscle contraction.[1]

The 5-trans isomer of U-46619, also known as 5,6-trans U-46619, is often found as a minor impurity (2-5%) in commercial preparations of U-46619. While its discovery is not as well-documented as the parent compound, its distinct biological activity has been noted. Unlike the potent TP receptor agonism of U-46619, this compound has been shown to be an inhibitor of microsomal prostaglandin E2 synthase (mPGES).[2][3]

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for U-46619 and this compound is presented in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Property | U-46619 | This compound |

| Chemical Name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[2] |

| Alternative Names | 9,11-Dideoxy-9a,11a-methanoepoxy prostaglandin F2a | 5,6-trans U-46619[2] |

| Molecular Formula | C21H34O4 | C21H34O4[2] |

| Molecular Weight | 350.5 g/mol | 350.5 g/mol [2] |

| CAS Number | 56985-40-1 | 330796-58-2[2] |

Table 2: Pharmacological Data

| Parameter | U-46619 | This compound |

| Primary Target | Thromboxane A2 (TP) Receptor Agonist[1] | Microsomal Prostaglandin E2 Synthase (mPGES) Inhibitor[2] |

| EC50 (TP Receptor) | 35 nM | Not reported as a TP agonist |

| EC50 (Platelet Shape Change) | 0.035 µM[4] | Not reported |

| EC50 (Platelet Aggregation) | 1.31 µM[4] | Not reported |

| IC50 (mPGES) | Not reported as an inhibitor | Approximately half as potent as the 5-cis isomer[3] |

Synthesis of U-46619 and this compound

Synthesis of U-46619

Experimental Workflow for U-46619 Synthesis (Conceptual)

Caption: Conceptual workflow for the synthesis of U-46619.

Synthesis and Isolation of this compound

The synthesis of the 5-trans isomer of U-46619 is not explicitly detailed in the readily available literature. It is often formed as a byproduct during the synthesis of U-46619. The formation of the trans double bond at the C5-C6 position can occur under certain reaction conditions, particularly during the Wittig reaction for the introduction of the α-chain.

One potential strategy to favor the formation of the 5-trans isomer or to isolate it involves the use of lactone intermediates. It has been reported that the crystallization of prostaglandin 1,9-lactones can be a method to obtain the corresponding prostaglandins substantially free of the 5,6-trans isomer. This implies that the 5,6-trans isomer may remain in the mother liquor, providing a potential route for its isolation and purification.

Experimental Protocol: Isolation of this compound (Hypothetical)

-

Synthesis of U-46619: Follow a standard synthetic protocol for U-46619, which is known to produce a mixture of 5-cis and 5-trans isomers.

-

Lactonization: Convert the crude mixture of U-46619 isomers into their corresponding 1,9-lactones.

-

Crystallization: Crystallize the 1,9-lactone of the 5-cis isomer (U-46619) from a suitable solvent system.

-

Isolation of Mother Liquor: Separate the crystalline 5-cis lactone by filtration. The mother liquor will be enriched with the 1,9-lactone of the 5-trans isomer.

-

Purification: Purify the 5-trans lactone from the mother liquor using chromatographic techniques (e.g., column chromatography).

-

Hydrolysis: Hydrolyze the purified 5-trans lactone to yield this compound.

Signaling Pathways of U-46619

U-46619 exerts its biological effects primarily through the activation of the G-protein coupled thromboxane A2 (TP) receptor. This activation triggers multiple downstream signaling cascades, leading to physiological responses such as platelet aggregation and vasoconstriction. The main signaling pathways are depicted below.

Gq/PLC Pathway

Activation of the TP receptor by U-46619 leads to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Caption: U-46619-induced Gq/PLC signaling pathway.

G12/13/RhoA Pathway

The TP receptor can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP). This results in an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

A Technical Review of 5-trans U-46619 and its Reported Interaction with Microsomal Prostaglandin E Synthase-1

To the intended audience of researchers, scientists, and drug development professionals: This document addresses the topic of 5-trans U-46619 as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). However, a thorough review of the available scientific literature reveals significant conflicting information regarding the inhibitory activity of U-46619 and its isomers on mPGES-1. This guide presents the current, albeit contradictory, state of knowledge and provides the broader context of the prostaglandin E2 synthesis pathway and assay methodologies.

Executive Summary

This compound is the trans isomer of U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1] While some commercial suppliers cite a primary study by Quraishi et al. (2002) to claim that this compound inhibits mPGES-1, a comprehensive peer-reviewed article citing the same study asserts that U-46619 fails to inhibit the enzyme. Without access to the primary data from the Quraishi et al. paper, this discrepancy cannot be resolved. Therefore, definitive quantitative data on inhibition and the specific experimental protocols cannot be provided. This guide will instead focus on the established pathways and general methodologies relevant to the topic.

The Prostaglandin E2 Synthesis Pathway

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is a multi-step enzymatic process that serves as a key target for anti-inflammatory drugs.

-

Arachidonic Acid Release: Upon stimulation by inflammatory signals, phospholipase A2 (PLA2) enzymes release arachidonic acid (AA) from the cell membrane's phospholipid bilayer.

-

Cyclooxygenase (COX) Action: AA is then converted into the unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase enzymes, COX-1 (constitutive) and COX-2 (inducible).

-

Terminal Synthesis: PGH2 serves as a substrate for various terminal synthases. Microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme often functionally coupled with COX-2, isomerizes PGH2 to produce PGE2.[2] Targeting mPGES-1 is a therapeutic strategy aimed at selectively blocking inflammatory PGE2 production without affecting other prostanoids, potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[3]

The Contradictory Role of U-46619 and its Isomers

U-46619 is primarily characterized as a potent and stable agonist for the thromboxane A2 (TP) receptor, mimicking the effects of PGH2 at this receptor to induce platelet aggregation and smooth muscle contraction.[1][4] Its structural isomer, this compound, is reported to be an impurity in commercial preparations of U-46619.[5]

The central conflict in the literature is as follows:

-

Claim of Inhibition: At least one chemical supplier states that this compound inhibits mPGES-1 and is approximately half as potent as its 5-cis counterpart, citing the 2002 Biochemical Pharmacology paper by Quraishi, Mancini, and Riendeau.[5]

-

Claim of Non-Inhibition: A 2011 peer-reviewed article in Future Medicinal Chemistry reviewing mPGES-1 inhibitors states, "Unlike U-51605, two other stable PGH2 analogs U-44069 (4) and U-46619 (5) fail to inhibit mPGES-1," also citing the same 2002 paper by Quraishi et al. as a reference for this claim.

Experimental Protocols for mPGES-1 Inhibition

While the specific protocol used to assess this compound is not accessible, general methodologies for measuring mPGES-1 activity are well-established. These assays must account for the high instability of the substrate, PGH2, which necessitates short reaction times and low temperatures.[6]

1. Cell-Free Recombinant Enzyme Assay This is the most direct method to screen for inhibitors of the enzyme itself.

-

Enzyme Source: Microsomal fractions are prepared from cells (e.g., E. coli or insect cells) engineered to overexpress human mPGES-1.[7]

-

Reaction Mixture: The microsomal preparation is incubated in a buffer (e.g., potassium phosphate) containing a saturating concentration of the essential cofactor, reduced glutathione (GSH). The test inhibitor, dissolved in a vehicle like DMSO, is added at various concentrations.

-

Initiation and Termination: The reaction is initiated by adding the substrate, PGH2. The reaction is allowed to proceed for a very short duration (e.g., 30-60 seconds) at a low temperature (e.g., 4°C) before being terminated by quenching with a stop solution (e.g., containing stannous chloride or a ferric chloride/citric acid mixture).

-

Quantification: The amount of PGE2 produced is quantified. Historically, this was done using reversed-phase high-performance liquid chromatography (RP-HPLC).[8] More modern, high-throughput methods include ELISA-based assays or Homogenous Time-Resolved Fluorescence (HTRF) competition assays.[9]

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control, and an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from the dose-response curve.

2. Cell-Based Assay These assays measure the ability of a compound to inhibit PGE2 production in a more physiologically relevant environment.

-

Cell Model: A human cell line that expresses mPGES-1 upon stimulation, such as A549 lung carcinoma cells, is commonly used.

-

Stimulation: Cells are pre-treated with the test inhibitor for a set period before being stimulated with an inflammatory agent like interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1.

-

PGE2 Measurement: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected, and the concentration of secreted PGE2 is measured by ELISA or LC-MS/MS.

-

Selectivity Assessment: To confirm the inhibitor is targeting mPGES-1 and not COX-2, levels of other prostanoids like thromboxane B2 (TXB2, the stable metabolite of TXA2) or 6-keto-PGF1α (the stable metabolite of PGI2) can also be measured. A selective mPGES-1 inhibitor should decrease PGE2 while having a minimal effect on, or even increasing, other prostanoids due to substrate shunting.[10]

Downstream PGE2 Signaling

Once produced, PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are expressed differently across cell types and couple to various intracellular signaling pathways, leading to a wide range of physiological and pathological outcomes, including cell proliferation, apoptosis, and immune modulation.

References

- 1. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal prostaglandin E synthase-1 inhibition in cardiovascular inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. U46619 - Wikipedia [en.wikipedia.org]

- 5. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 6. researchgate.net [researchgate.net]

- 7. Human microsomal prostaglandin E synthase-1: purification, functional characterization, and projection structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of 5-trans U-46619 with the Thromboxane A2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the stable thromboxane A2 (TXA2) mimetic, 5-trans U-46619, and the thromboxane A2 (TP) receptor. U-46619 is a potent agonist widely utilized in research to elucidate the physiological and pathological roles of the TP receptor, a key player in hemostasis, thrombosis, and smooth muscle contraction.[1][2] This document details the binding and functional characteristics of U-46619, outlines experimental protocols for its study, and illustrates the intricate signaling pathways it triggers.

Quantitative Data Presentation

The interaction of U-46619 with the TP receptor has been quantified through various binding and functional assays. The following tables summarize key parameters from studies on human platelets and other relevant cell systems.

Table 1: Binding Affinity of U-46619 for the Thromboxane A2 Receptor

| Radioligand | Preparation | K_d (nM) | B_max (fmol/10^7 platelets) | B_max ( sites/platelet ) | Reference |

| [³H]U-46619 | Washed Human Platelets | 11 ± 4 | - | - | [3] |

| [³H]U-46619 | Washed Human Platelets | 20 ± 7 | 9.1 ± 2.3 | 550 ± 141 | [3] |

K_d: Dissociation constant, a measure of binding affinity. A lower K_d indicates higher affinity. B_max: Maximum number of binding sites.

Table 2: Functional Potency of U-46619 in Various Assays

| Assay | System | EC_50 (µM) | Reference |

| Platelet Shape Change | Human Platelets | 0.035 | [4] |

| Myosin Light Chain Phosphorylation | Human Platelets | 0.057 | [4] |

| Serotonin Release | Human Platelets | 0.536 | [4] |

| Fibrinogen Receptor Binding | Human Platelets | 0.53 | [4] |

| Platelet Aggregation | Human Platelets | 1.31 | [4] |

| General TP Receptor Agonist Activity | In vitro preparations | 0.035 | [2][4][5] |

EC_50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.

Signaling Pathways

Upon binding of U-46619, the TP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[6] The primary signaling pathways involve the activation of G_q and G_13 proteins, leading to downstream effects crucial for platelet activation and smooth muscle contraction.

G_q Pathway

Caption: U-46619-induced Gq signaling pathway.

G_13/RhoA Pathway

Caption: U-46619-induced G13/RhoA signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the U-46619 and TP receptor interaction. The following sections provide outlines for key experimental procedures.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_d) and the density of receptors (B_max) in a given tissue or cell preparation.

Objective: To quantify the binding characteristics of U-46619 to the TP receptor.

Materials:

-

[³H]U-46619 (radioligand)

-

Unlabeled U-46619 (for determining non-specific binding)

-

Membrane preparation from cells or tissues expressing the TP receptor (e.g., washed human platelets)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Isolate membranes from the chosen source (e.g., platelets) through homogenization and centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add a fixed concentration of [³H]U-46619 to the membrane preparation.

-

Non-specific Binding: Add a fixed concentration of [³H]U-46619 and a high concentration of unlabeled U-46619 (e.g., 1000-fold excess) to the membrane preparation.

-

Saturation Binding: Use a range of concentrations of [³H]U-46619 to determine K_d and B_max.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[7]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a vacuum filtration apparatus. This separates the bound radioligand from the unbound.[7]

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.[7]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

For saturation experiments, plot specific binding against the concentration of [³H]U-46619. Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the K_d and B_max values.

-

Platelet Aggregation Assay

This functional assay measures the ability of U-46619 to induce platelet aggregation.

Objective: To determine the EC_50 of U-46619 for inducing platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

U-46619 stock solution

-

Aggregometer

-

Cuvettes and stir bars

Procedure:

-

Platelet Preparation: Prepare PRP from fresh whole blood by centrifugation. For washed platelets, perform additional washing and centrifugation steps to remove plasma components.

-

Assay Setup:

-

Pipette a specific volume of PRP or washed platelets into an aggregometer cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow the baseline to stabilize.

-

-

Agonist Addition: Add varying concentrations of U-46619 to the cuvette to initiate aggregation.

-

Measurement: The aggregometer measures the change in light transmission as platelets aggregate. Record the aggregation response over time.

-

Data Analysis:

-

Determine the maximal aggregation for each concentration of U-46619.

-

Plot the maximal aggregation against the log concentration of U-46619.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC_50 value.

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following TP receptor activation by U-46619.

Objective: To measure U-46619-induced calcium release from intracellular stores.

Materials:

-

Cells expressing the TP receptor (e.g., platelets, HEK293-TP receptor cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

U-46619 stock solution

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye. The AM ester form of the dye allows it to cross the cell membrane.

-

Washing: Wash the cells to remove any extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

-

Agonist Addition: Add U-46619 to the cells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Quantify the peak fluorescence response to determine the magnitude of the calcium signal.

-

Dose-response curves can be generated by using varying concentrations of U-46619 to determine the EC_50.

-

RhoA Activation Assay

This assay is used to measure the activation of the small GTPase RhoA, a key downstream effector of the G_13 pathway.

Objective: To determine if U-46619 induces the activation of RhoA.

Materials:

-

Cells expressing the TP receptor

-

U-46619 stock solution

-

RhoA activation assay kit (typically contains a Rhotekin-RBD pull-down matrix and anti-RhoA antibody)

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with U-46619 for a specific time period. Include a negative control (untreated cells) and a positive control (e.g., GTPγS-treated lysate).

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer to release the cellular proteins.

-

Pull-down Assay:

-

Washing: Wash the matrix to remove non-specifically bound proteins.

-

Elution and Western Blotting:

-

Elute the bound proteins from the matrix.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.

-

-

Data Analysis: Compare the band intensity of the U-46619-treated sample to the control samples to determine the extent of RhoA activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the interaction of U-46619 with the TP receptor.

Caption: General experimental workflow.

References

- 1. U46619 | Hart Biologicals [hartbio.co.uk]

- 2. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 3. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. cellbiolabs.com [cellbiolabs.com]

Unraveling the Pharmacological Profile of 5-trans U-46619: A Technical Guide

Introduction

5-trans U-46619, also known as 5,6-trans U-46619, is the trans isomer of the potent and widely studied thromboxane A2 (TXA2) receptor agonist, U-46619. While U-46619 has been extensively characterized and is a staple tool for investigating TXA2 receptor-mediated signaling, its 5-trans counterpart remains significantly less explored. The biological activity of this compound has been sparsely tested, and a comprehensive pharmacological profile is not yet established in the scientific literature.[1] It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.[1]

This technical guide provides a detailed overview of the current knowledge on the pharmacological profile of this compound. Given the limited data available for the 5-trans isomer, this guide also presents a comprehensive profile of its well-characterized cis-isomer, U-46619, to provide a comparative context and a predictive framework for potential biological activities. The guide is intended for researchers, scientists, and drug development professionals working in areas related to prostanoid signaling and pharmacology.

Pharmacological Profile of this compound

The primary reported biological activity of this compound is the inhibition of microsomal prostaglandin E2 synthase (mPGES).[2] In one of the few studies where its activity was assessed independently, this compound was found to be an inhibitor of prostaglandin E synthase, approximately half as potent as the 5-cis version of U-46619.[1]

Quantitative Data

Due to the limited research on this compound, a comprehensive quantitative profile is not available. The following table summarizes the known inhibitory activity.

| Target | Assay | Species | Value | Reference |

| Microsomal Prostaglandin E2 Synthase (mPGES) | Inhibition of PGE2 synthesis | Not Specified | Inhibits at 10 µM | [2] |

| Prostaglandin E Synthase | Inhibition Assay | Not Specified | Approx. half the potency of U-46619 | [1] |

Comparative Pharmacological Profile of U-46619 (5-cis Isomer)

In stark contrast to its trans isomer, U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2 and a selective thromboxane A2 (TP) receptor agonist.[3][4] It is widely used to study the physiological and pathophysiological roles of TXA2, which include platelet aggregation and smooth muscle contraction.[3]

Quantitative Data: U-46619

The following table summarizes key quantitative data for U-46619, highlighting its potent activity at the TP receptor.

| Parameter | Species/System | Value | Reference |

| Receptor Binding | |||

| Kd (High-affinity site) | Human Platelets | 0.041 ± 0.009 µM | |

| Bmax (High-affinity site) | Human Platelets | 1,166 ± 310 sites/platelet | |

| Kd (Low-affinity site) | Human Platelets | 1.46 ± 0.47 µM | |

| Kd | Cultured Rat Vascular Smooth Muscle Cells (WKY) | 15.5 ± 2.6 nM | [5] |

| Kd (High-affinity site) | Cultured Rat Vascular Smooth Muscle Cells (SHR) | 2.3 ± 0.6 nM | [5] |

| Kd (Low-affinity site) | Cultured Rat Vascular Smooth Muscle Cells (SHR) | 1.4 ± 0.5 µM | [5] |

| Functional Activity | |||

| EC50 (Platelet Shape Change) | Human Platelets | 0.035 µM | |

| EC50 (Myosin Light-Chain Phosphorylation) | Human Platelets | 0.057 µM | |

| EC50 (Serotonin Release) | Human Platelets | 0.54 ± 0.13 µM | |

| EC50 (Fibrinogen Receptor Exposure) | Human Platelets | 0.53 ± 0.21 µM | |

| EC50 (Platelet Aggregation) | Human Platelets | 1.31 ± 0.34 µM | |

| EC50 (Platelet Shape Change) | Rabbit Platelets | 0.013 µM | [6] |

| EC50 (Platelet Aggregation) | Rabbit Platelets | 0.58 µM | [6] |

Signaling Pathways of U-46619 (and by extension, potentially this compound)

U-46619, through its agonism at the G-protein coupled TP receptor, activates several downstream signaling cascades. The primary pathway involves the coupling to Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic/endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for many of the physiological responses to U-46619, such as smooth muscle contraction and platelet aggregation.

Furthermore, U-46619 has been shown to activate the Rho/Rho-kinase (ROCK) pathway, which contributes to calcium sensitization of the contractile machinery in smooth muscle. Activation of extracellular signal-regulated kinases (ERK-1 and ERK-2) in HEK 293 cells expressing TPα and TPβ receptors has also been demonstrated.

Signaling Pathway Diagram

References

- 1. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 2. caymanchem.com [caymanchem.com]

- 3. U46619 - Wikipedia [en.wikipedia.org]

- 4. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In Vivo Effects of U-46619 Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the potent, but unstable, endogenous prostanoid, prostaglandin H2 (PGH2), and a selective thromboxane A2 (TXA2) receptor agonist.[1][2] It is widely utilized in experimental settings to mimic the physiological and pathophysiological actions of TXA2, which include potent vasoconstriction, bronchoconstriction, and platelet aggregation.[2] This technical guide provides a comprehensive overview of the in vivo effects of U-46619 administration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While most commercially available U-46619 contains its 5-cis isomer, a minor impurity of 5-trans U-46619 (2-5%) is often present, though its distinct biological activity is not extensively documented.[1]

Cardiovascular Effects

U-46619 is a potent vasoconstrictor, leading to significant increases in systemic and pulmonary blood pressure.[3] Its administration is a common experimental model for inducing pulmonary hypertension.

Quantitative Data: Cardiovascular Effects

| Parameter | Animal Model | U-46619 Dose/Concentration | Key Findings | Reference |

| Mean Arterial Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 5 µg/kg (i.v.) | Significant increase in MABP observed 1 minute post-administration. | [4] |

| Pial Arteriolar Diameter | Rabbits | 10⁻¹¹ to 10⁻⁶ M (topical) | Dose-dependent vasoconstriction with a maximum reduction of 9.7 +/- 1.3%. | [5] |

| Pial Arteriolar Diameter | Rats | 10⁻¹¹ to 10⁻⁶ M (topical) | Dose-dependent vasoconstriction with a maximum reduction of 14.0 +/- 0.5%. At 10⁻⁷ and 10⁻⁶ M, intravascular platelet aggregation and transient occlusion were observed. | [5] |

| Mesenteric Artery Contraction | Wistar-Kyoto (WKY) Rats | 1 µM | A concentration of 1 µM induced 80% of the maximum contraction. | [6] |

| Mesenteric Artery Contraction | Spontaneously Hypertensive Rats (SHR) | 1 µM | Significantly increased maximum contraction compared to WKY rats. | [6] |

| Coronary Flow and Cardiac Function | Ischemic Rat Hearts (buffer-perfused) | 0.01-1.0 µM | Reduced coronary flow and cardiac function. | [7] |

Experimental Protocol: Induction of Pulmonary Hypertension in Pigs

This protocol describes the use of U-46619 to induce pulmonary hypertension in an anesthetized pig model.[3]

-

Animal Model: Anesthetized pigs.

-

Procedure:

-

Administer six consecutive injections of U-46619 at 30-minute intervals.

-

Continuously assess pulmonary hemodynamics, including characteristic resistance, vascular compliance, and peripheral vascular resistance, using a four-element Windkessel model.

-

-

Observations: U-46619 administration leads to pulmonary hypertensive effects.[3]

Pulmonary Effects

U-46619 is a potent bronchoconstrictor, with a more pronounced effect on smaller airways.[8][9]

Quantitative Data: Pulmonary Effects

| Parameter | Tissue/Animal Model | U-46619 Concentration | Key Findings | Reference |

| Bronchoconstriction (EC₅₀) | Rat Lung Slices (Small Airways, <250 µm) | 6.9 nM | Thromboxane is ten times more potent in causing small airways to contract than larger ones. | [8][9] |

| Bronchoconstriction (EC₅₀) | Rat Lung Slices (Large Airways, >420 µm) | 66 nM | [8][9] | |

| Capillary Filtration Coefficient (K_f) | Ex vivo Perfused Rat Lungs | 7 x 10⁻⁸ M | K_f was twice that of lungs perfused with buffer alone. | [10] |

| Total Pulmonary Vascular Resistance (RT) | Ex vivo Perfused Rat Lungs with PGE₂ | 7 x 10⁻⁸ M | RT was approximately 30% greater than with U-46619 alone. | [10] |

Experimental Protocol: Assessment of Bronchoconstriction in Rat Lung Slices

This protocol details the investigation of U-46619's effects on different-sized airways using precision-cut lung slices (PCLSs).[8][9]

-

Animal Model: Wistar rats.

-

Procedure:

-

Prepare viable PCLSs from rat lungs.

-

Expose the PCLSs to varying concentrations of U-46619.

-

Observe the bronchoconstriction of small (<250 µm), medium (250-420 µm), and large (>420 µm) airways using a microscope.

-

Analyze the changes in airway diameter using digital imaging techniques to determine the median effective concentration (EC₅₀).

-

Signaling Pathways

The effects of U-46619 are mediated through the activation of thromboxane A2 (TP) receptors, which are G-protein-coupled receptors.[11][12] This activation triggers a cascade of intracellular signaling events.

U-46619-Induced Vascular Smooth Muscle Contraction

Activation of TP receptors in vascular smooth muscle cells by U-46619 initiates a signaling cascade leading to vasoconstriction. This involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[12] IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[12] This pathway, along with the RhoA/Rho-kinase pathway, increases the calcium sensitivity of the contractile machinery.[4][11]

Activation of MAPK Pathways

U-46619 has been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38 MAPK and ERK1/2.[13] This activation is implicated in cellular processes such as the differentiation of human induced pluripotent stem cells into endothelial cells.[13]

Other In Vivo and Ex Vivo Effects

-

Platelet Aggregation: U-46619 is a potent inducer of platelet aggregation.

-

Norepinephrine Release: It can enhance the release of norepinephrine from adrenergic nerves, suggesting a prejunctional site of action.[14]

-

Potentiation of Adrenergic Contraction: U-46619 potentiates the constrictor effects of noradrenaline in human saphenous veins.[15]

Experimental Workflow: Investigating Vasoconstrictor Effects

The following diagram outlines a general experimental workflow for studying the vasoconstrictor effects of U-46619 on isolated blood vessels.

References

- 1. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of the thromboxane A2 mimetic U 46619 on pial arterioles of rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]

- 7. Direct myocardial effects of the thromboxane A2/prostaglandin H2 agonists U-46619 and SQ 26,655 under ischemic and nonischemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Prostaglandins potentiate U-46619-induced pulmonary microvascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for 5-trans U-46619-Induced Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and a potent thromboxane A2 (TXA2) receptor agonist.[1] In platelet research, U-46619 is widely utilized to induce platelet activation and aggregation in vitro, mimicking the physiological effects of TXA2.[2][3] Its stability in aqueous solutions makes it a reliable tool for studying the signaling pathways involved in thrombosis and hemostasis, as well as for screening potential anti-platelet therapeutic agents.[2] When U-46619 binds to the thromboxane (TP) receptors on the platelet surface, it triggers a signaling cascade that leads to platelet shape change, granule secretion, and aggregation.[1] This process is primarily mediated by the release of adenosine diphosphate (ADP) from platelet-dense granules.[4]

These application notes provide a detailed protocol for utilizing this compound in platelet aggregation assays using light transmission aggregometry (LTA), the gold standard for platelet function testing.[5]

Data Presentation: U-46619 Concentration and Platelet Response

The following table summarizes the effective concentrations of U-46619 and their observed effects on human platelets. This data is crucial for designing dose-response experiments and interpreting results.

| Parameter | U-46619 Concentration (µM) | Observed Effect |

| EC50 for Platelet Shape Change | 0.035 ± 0.005 | 50% maximal shape change |

| EC50 for Myosin Light-Chain Phosphorylation | 0.057 ± 0.021 | 50% maximal phosphorylation |

| EC50 for Serotonin Release | 0.54 ± 0.13 | 50% maximal serotonin release |

| EC50 for Platelet Aggregation | 0.58 - 1.31 | 50% maximal aggregation |

| Typical Working Concentration | 1.0 - 1.3 | Induces robust platelet aggregation |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data compiled from multiple sources.[6][7][8]

Experimental Protocols

Materials and Reagents

-

This compound

-

Solvent for U-46619 (e.g., Methyl Acetate, Ethanol, or DMSO)[9]

-

Human whole blood

-

Anticoagulant Citrate Dextrose (ACD-A) or 3.2% Sodium Citrate

-

Modified Tyrode's Buffer (pH 7.3)

-

Prostacyclin (PGI2)

-

Apyrase

-

Bovine Serum Albumin (BSA)

-

Luciferin/luciferase reagent (for ATP release measurement, optional)[10]

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Aggregometer cuvettes with stir bars

-

Light Transmission Aggregometer

Preparation of this compound Stock Solution

-

U-46619 is often supplied as a solution in methyl acetate. To prepare a stock solution in a different solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen.[9]

-

Immediately dissolve the residue in a solvent of choice, such as ethanol or DMSO, to a stock concentration of 1-10 mg/mL.[9] The solubility in these solvents is approximately 100 mg/ml.[9]

-

For aqueous buffers, it is recommended to dilute the stock solution with the buffer of choice. The solubility in PBS (pH 7.2) is approximately 1 mg/ml. Aqueous solutions should be prepared fresh and not stored for more than one day.[9]

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

Preparation of Washed Human Platelets

This protocol is for researchers who require a purified platelet suspension.

-

Blood Collection : Collect human venous blood into tubes containing an anticoagulant (e.g., ACD-A at a 1:9 ratio of anticoagulant to blood).[11]

-

Preparation of Platelet-Rich Plasma (PRP) : Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.[11] Carefully collect the upper PRP layer.

-

Platelet Pelleting : Add prostacyclin (PGI2, final concentration 0.1 µM) to the PRP to prevent platelet activation during centrifugation. Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

-

Washing the Platelets : Discard the supernatant and gently resuspend the platelet pellet in Modified Tyrode's Buffer (pH 7.3) containing 0.1 µM PGI2 and apyrase (2 units/mL).

-

Final Resuspension : Centrifuge the washed platelets at 1000 x g for 10 minutes. Resuspend the final platelet pellet in Modified Tyrode's Buffer containing 0.35% BSA to a final platelet count of 2.5-3.0 x 10⁸ platelets/mL.

-

Resting Period : Allow the washed platelets to rest at 37°C for at least 30 minutes before use.

Light Transmission Aggregometry (LTA) Protocol

-

Instrument Setup : Turn on the light transmission aggregometer and allow it to warm up to 37°C.

-

Blanking the Instrument : Pipette 450 µL of platelet-poor plasma (PPP) into an aggregometer cuvette with a stir bar and place it in the sample well. Set this as the 100% aggregation baseline (or 0% light transmission).

-

Preparing the Platelet Sample : Pipette 450 µL of PRP or washed platelets into an aggregometer cuvette with a stir bar and place it in the sample well. Allow the sample to equilibrate at 37°C with stirring (typically 900-1200 rpm) for at least 2 minutes.[12][13] This will be the 0% aggregation baseline.

-

Adding U-46619 : Add the desired final concentration of U-46619 (typically 1-5 µL of a working solution) to the platelet suspension.

-

Data Acquisition : Record the change in light transmission for 5-10 minutes. Platelet aggregation will cause an increase in light transmission.

-

Data Analysis : The platelet aggregation is typically quantified as the maximum percentage change in light transmission from the baseline.

Signaling Pathways and Experimental Workflow

U-46619 Signaling Pathway in Platelets

U-46619 initiates a cascade of intracellular events upon binding to the thromboxane (TP) receptors on the platelet membrane. This leads to platelet activation and aggregation through a G-protein coupled signaling pathway.

Caption: U-46619 signaling cascade in human platelets.

Experimental Workflow for Platelet Aggregation Assay

The following diagram outlines the key steps in performing a platelet aggregation assay using this compound.

Caption: Workflow for U-46619-induced platelet aggregation assay.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. U46619 | Hart Biologicals [hartbio.co.uk]

- 3. youtube.com [youtube.com]

- 4. Platelet aggregation induced by the endoperoxide analogue U46619 is inhibited by polymorphonuclear leukocyte ADPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-trans U-46619 Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of 5-trans U-46619 solutions, along with information on its stability. Included are experimental protocols for common in vitro assays and a summary of the key signaling pathways activated by this potent thromboxane A2 (TP) receptor agonist.

Solution Preparation and Stability

This compound is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and is widely used in research to study the physiological and pathological roles of thromboxane A2. Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results.

Solvents and Solubility

This compound is typically supplied as a solution in methyl acetate. For experimental use, the methyl acetate can be evaporated and the compound reconstituted in a solvent of choice. The solubility of this compound in various common laboratory solvents is summarized in the table below.

| Solvent | Solubility |

| Dimethylformamide (DMF) | ~50 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~50 mg/mL |

| Ethanol | ~50 mg/mL |

| Phosphate-buffered saline (PBS, pH 7.2) | ~1 mg/mL |

Protocol for Solvent Exchange:

-

Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate from the vial containing this compound.

-

Once the solvent has completely evaporated, immediately add the desired volume of the new solvent (e.g., DMSO, ethanol, or DMF).

-

Vortex briefly to ensure the compound is fully dissolved.

For aqueous experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted with the aqueous buffer to the final desired concentration. It is important to note that this compound is sparingly soluble in aqueous buffers.

Solution Stability and Storage

The stability of this compound solutions is dependent on the solvent and storage conditions. The following table provides general stability guidelines.

| Solvent | Storage Temperature | Stability |

| Methyl acetate (as supplied) | -20°C | ≥ 2 years |

| DMSO | -80°C | up to 6 months |

| DMSO | -20°C | up to 1 month |

| Aqueous solutions | 4°C | Not recommended for storage more than one day |

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols

This compound is a valuable tool for investigating processes mediated by the thromboxane A2 receptor, such as platelet aggregation and smooth muscle contraction.

Platelet Aggregation Assay

This protocol describes a method for assessing platelet aggregation in response to this compound using whole blood aggregometry.

Materials:

-

Freshly collected whole blood in sodium citrate tubes

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Saline solution

-

Lumi-aggregometer and consumables

-

Pipettes

Protocol:

-

Prepare serial dilutions of this compound in saline to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).

-

Allow the whole blood to equilibrate to room temperature for 30 minutes.

-

Gently mix the blood sample by inversion.

-

Pipette the appropriate volume of whole blood into the aggregometer cuvettes.

-

Add the this compound dilution or vehicle control to the cuvettes.

-

Immediately start the aggregation measurement according to the lumi-aggregometer manufacturer's instructions.

-

Monitor the change in impedance or light transmission over time to determine the extent of platelet aggregation. A typical concentration of U-46619 to induce platelet aggregation is around 1 µM.[1]

Vasoconstriction Assay in Isolated Arterial Rings

This protocol outlines a method for measuring the contractile response of isolated arterial rings to this compound using a wire myograph system.

Materials:

-

Isolated arterial segments (e.g., rat aorta, mouse coronary artery) in ice-cold physiological salt solution (PSS).

-

Wire myograph system with a data acquisition system.

-

This compound stock solution (e.g., 1 mM in DMSO).

-

PSS (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.

-

Potassium chloride (KCl) solution (for viability testing).

Protocol:

-

Dissect and clean the artery of interest and cut it into small rings (approximately 2 mm in length).

-

Mount the arterial rings on the wires of the myograph chamber filled with PSS and maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for at least 60 minutes, washing with fresh PSS every 15-20 minutes.

-

Stretch the rings to their optimal resting tension.

-

Assess the viability of the arterial rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).

-

After washing out the KCl and allowing the rings to return to baseline, add cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) to the organ bath.[2]

-

Record the isometric tension generated in response to each concentration of this compound.

-

Construct a concentration-response curve to determine the potency (EC50) and efficacy (Emax) of this compound-induced vasoconstriction. An effective concentration to elicit vasoconstriction is often in the nanomolar to low micromolar range.[2]

Signaling Pathways

This compound exerts its effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Activation of the TP receptor initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as platelet aggregation and smooth muscle contraction.

Overview of this compound Signaling

The primary signaling pathway activated by this compound involves the coupling of the TP receptor to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, plays a central role in the downstream cellular responses.

Another important signaling pathway activated by this compound is the RhoA/Rho-kinase pathway. This pathway is crucial for the sensitization of the contractile apparatus to Ca²⁺ in smooth muscle cells, leading to sustained contraction.

Furthermore, activation of the TP receptor can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and p38 MAPK, which are involved in cell proliferation, differentiation, and inflammatory responses.

Caption: this compound signaling pathways.

Experimental Workflow for Vasoconstriction Assay

The following diagram illustrates a typical workflow for assessing the vasoconstrictor effects of this compound in isolated arterial rings.

Caption: Vasoconstriction assay workflow.

References

Application Notes and Protocols: Utilizing 5-trans U-46619 for the Investigation of mPGES-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, downstream of cyclooxygenase-2 (COX-2).[1][2] Its role in inflammation and various pathologies has rendered it a key target for the development of novel anti-inflammatory therapeutics that aim to avoid the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) which target upstream COX enzymes.[1][2] The stable thromboxane A2 (TXA2) analog, 5-trans U-46619, is a potent agonist of the thromboxane A2 receptor (TP receptor).[3][4] Activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events, including platelet aggregation and vasoconstriction, making it a valuable pharmacological tool.[3][4][5]

These application notes provide a framework for utilizing this compound as a stimulus in cellular and tissue-based assays to investigate the efficacy and mechanism of action of mPGES-1 inhibitors. The rationale is that U-46619-induced physiological responses may be, in part, modulated by the local synthesis of PGE2. By inhibiting mPGES-1, researchers can dissect the contribution of PGE2 to the overall biological response elicited by TP receptor activation.

Signaling Pathways

U-46619, by activating the TP receptor, a G-protein coupled receptor, primarily initiates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, activation of the arachidonic acid cascade can lead to the production of various prostanoids, including PGE2, through the sequential action of COX and mPGES-1 enzymes.[6] An mPGES-1 inhibitor would specifically block the conversion of PGH2 to PGE2.

Data Presentation

Table 1: Potency of this compound in Functional Assays

| Assay Type | Species/System | EC50 / IC50 | Reference |

| Platelet Shape Change | Human Platelets | 0.035 ± 0.005 µM | [7] |

| Myosin Light-Chain Phosphorylation | Human Platelets | 0.057 ± 0.021 µM | [7] |

| Serotonin Release | Human Platelets | 0.54 ± 0.13 µM | [7] |

| Fibrinogen Receptor Exposure | Human Platelets | 0.53 ± 0.21 µM | [7] |

| Platelet Aggregation | Human Platelets | 1.31 ± 0.34 µM | [7] |

| Vasoconstriction | Human Resistance Arteries | 16 nM (Log EC50 = -7.79 ± 0.16 M) | [3] |

| Vasoconstriction | Human Saphenous Vein | Concentration-dependent (10⁻¹⁰ to 3x10⁻⁷ mol/l) | [8] |

Table 2: Potency of Selected mPGES-1 Inhibitors

| Inhibitor | System | IC50 | Reference |

| MF63 | Equine Leukocytes (PGE2 production) | 0.1147 µM | [9] |

| Licofelone (ML3000) | Cell-free assay | 6 µM | [6] |

| Licofelone (ML3000) | IL-1β-treated A549 cells (PGE2 production) | < 1 µM | [10] |

| Compound 4b (benzylidenebarbituric acid derivative) | Human mPGES-1 | 33 nM | [10] |

| Compound III (benzimidazole) | Human mPGES-1 | 0.09 µM | [10] |

| Compound 934 | Recombinant Human mPGES-1 | 10-29 nM | [11] |

| Compound 117 | Recombinant Human mPGES-1 | 10-29 nM | [11] |

| Compound 118 | Recombinant Human mPGES-1 | 10-29 nM | [11] |

| Compound 322 | Recombinant Human mPGES-1 | 10-29 nM | [11] |

| Compound 323 | Recombinant Human mPGES-1 | 10-29 nM | [11] |

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol assesses the effect of an mPGES-1 inhibitor on U-46619-induced platelet aggregation.

Materials:

-

Freshly drawn human blood in citrate anticoagulant

-

This compound stock solution (e.g., 100 µM in ethanol)[4]

-

mPGES-1 inhibitor stock solution (in appropriate solvent, e.g., DMSO)

-

Vehicle control for mPGES-1 inhibitor

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet aggregometer

Methodology:

-

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Pre-incubation: Aliquot PRP into aggregometer cuvettes. Add the mPGES-1 inhibitor at various concentrations or vehicle control to the PRP and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Baseline Reading: Place the cuvettes in the aggregometer and establish a stable baseline reading.

-

Stimulation: Add U-46619 to achieve a final concentration that induces submaximal aggregation (e.g., 0.5-1.3 µM) to allow for the detection of inhibitory effects.[7][12]

-

Measurement: Record the change in light transmission for 5-10 minutes to monitor platelet aggregation.

-

Data Analysis: Compare the aggregation curves of the inhibitor-treated samples to the vehicle control. Calculate the percentage of inhibition of aggregation.

Protocol 2: Ex Vivo Vasoconstriction Assay in Isolated Arteries

This protocol evaluates the effect of an mPGES-1 inhibitor on U-46619-induced vasoconstriction in isolated arterial rings.

Materials:

-

Isolated arteries (e.g., human subcutaneous resistance arteries, rat mesenteric arteries)[3][13]

-

Krebs-Henseleit solution

-

This compound stock solution

-

mPGES-1 inhibitor stock solution

-

Vehicle control

-

Wire myograph system

Methodology:

-

Tissue Preparation: Dissect and clean arteries in cold Krebs-Henseleit solution. Cut into 2-3 mm rings.

-

Mounting: Mount the arterial rings on the wires of a myograph and place them in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

-

Equilibration: Gradually stretch the rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.

-

Pre-incubation: Add the mPGES-1 inhibitor or vehicle to the organ baths and incubate for 30-60 minutes.

-